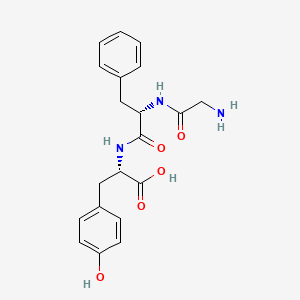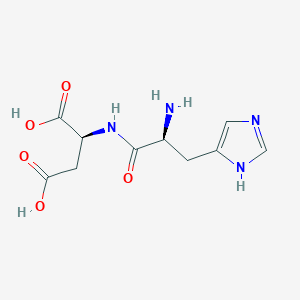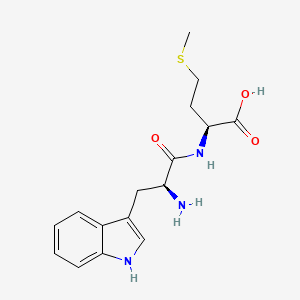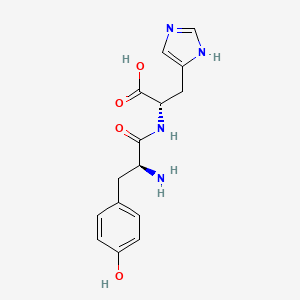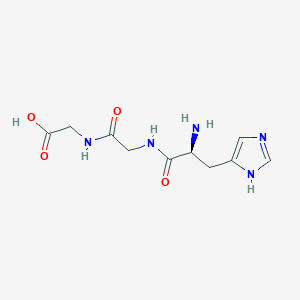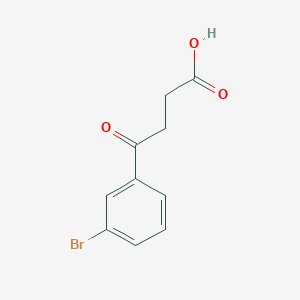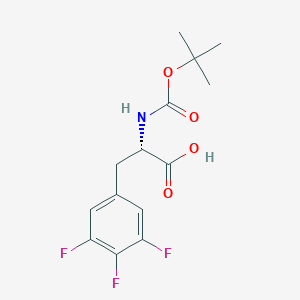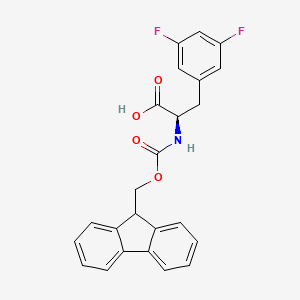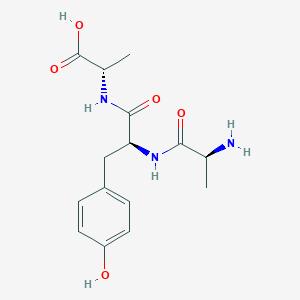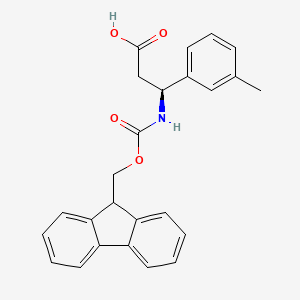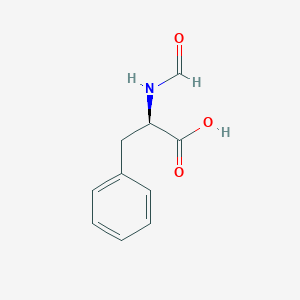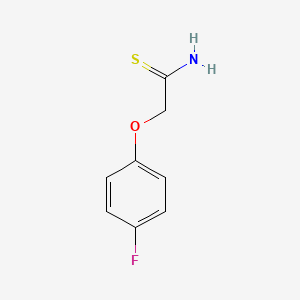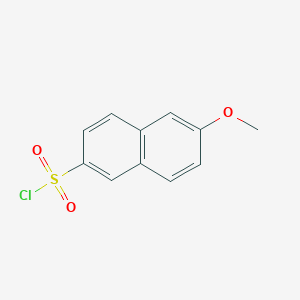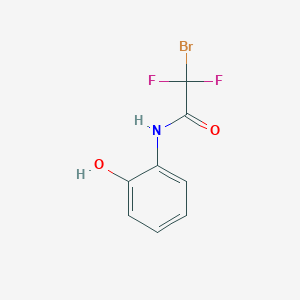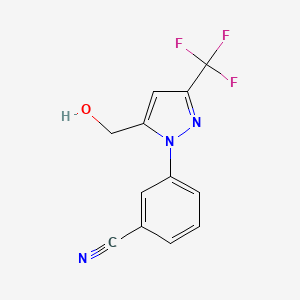
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluorotoluene is an organic compound with the formula of C6H5CF3. This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Trifluorotoluene, for example, has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For example, trifluorotoluene has a boiling point of 103.46 °C, a density of 1.19 g/mL at 20 °C, and is soluble in ether, benzene, ethanol, and acetone .科学的研究の応用
Acid-catalyzed Reactions
Research demonstrates the potential of 3-(hydroxymethyl) pyrazolo derivatives in acid-catalyzed reactions. These compounds, when treated with trifluoroacetic acid, form distinct chemical structures depending on the acid concentration, indicating their reactivity and usefulness in synthetic chemistry (Miki et al., 2009).
Synthesis of Pyrazolylbenzenesulfonamides
A study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, including 3-aryl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl derivatives, for potential use in pathological pain models. This research highlights the chemical versatility and potential therapeutic applications of these compounds (Lobo et al., 2015).
Celecoxib Derivatives
Celecoxib derivatives containing the 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety have been synthesized and characterized. These derivatives show promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the compound's potential in medicinal chemistry (Küçükgüzel et al., 2013).
Determination of pKa Values by 19F NMR Spectroscopy
The trifluoromethyl group in pyrazoles allows for the determination of pKa values using 19F NMR spectroscopy, indicating their utility in analytical chemistry, especially for pH measurement in biological media (Jones et al., 1996).
Synthesis of 1,5-Disubstituted-1H-Pyrazoles
Research into the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles with differentiated 3,4-dicarboxylic acid esters via Suzuki coupling highlights the compound's applicability in complex organic syntheses (Dragovich et al., 2007).
Chelating Macrobicycles
Tris(pyrazol-1-yl)methane and -ethane derivatives, including those with benzonitrile groups, have been synthesized and used to prepare chelating macrobicycles. This indicates their potential use in the development of new ligands for coordination chemistry (Wang et al., 2009).
Synthesis of Novel Pyrazole Derivatives
The synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been studied for their potential in suppressing lung cancer cell growth, demonstrating the compound's potential in cancer research (Zheng et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWXWRNUCHZCQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

